3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
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Description
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds incorporating elements like piperazine and carboxylic acid functionalities have been synthesized and evaluated for their antimicrobial activities. For instance, novel Mannich bases and triazole derivatives have been synthesized and shown to possess good or moderate activities against various microorganisms. These findings suggest the potential of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
- Piperazine-2,6-dione derivatives, upon condensation with 1H-indole-2-carboxylic acid, yielded compounds that exhibited significant anticancer activity against various cancer cell lines. This demonstrates the potential of structurally similar compounds in cancer research (Kumar et al., 2013).
Polyamide Synthesis
- Research has also been conducted on synthesizing polyamides containing nucleobase derivatives and piperazine, indicating the utility of such compounds in materials science. These polyamides have been found to be soluble in specific solvents, which could be relevant for various applications in polymer science (Hattori & Kinoshita, 1979).
Serotonin Receptor Agonists
- Piperazine derivatives have been explored for their selectivity and potency as 5-HT(1A) agonists, potentially useful in mood disorder studies. The structural modifications on the piperazine moiety have led to compounds with high receptor specificity and affinity, showcasing the importance of structural elements in designing drugs targeting specific receptors (Heinrich et al., 2004).
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-25-16-10-6-5-9-14(16)18-20-19(26-22-18)17-15(24)11-12-23(21-17)13-7-3-2-4-8-13/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAZQUOKKMBXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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